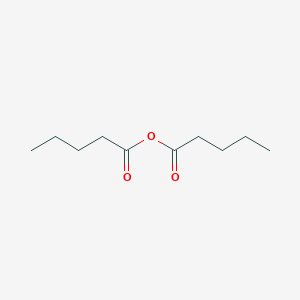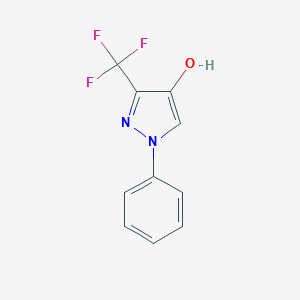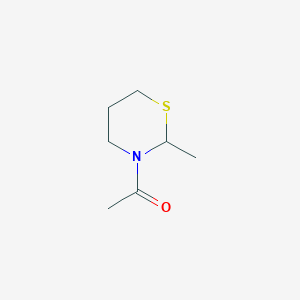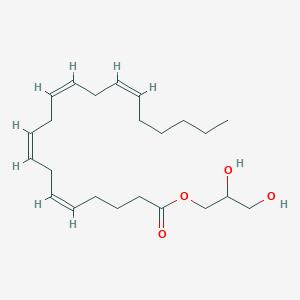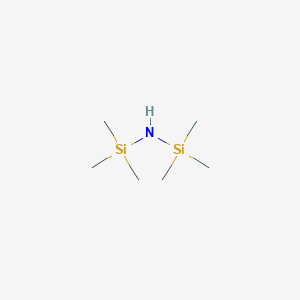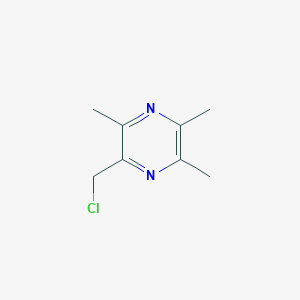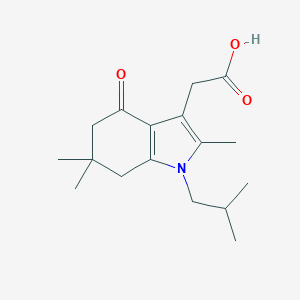
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid, also known as ITE, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ITE is a synthetic derivative of the natural compound indole-3-acetic acid, which is a plant hormone involved in growth and development. ITE has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is not fully understood, but it has been proposed to act through the aryl hydrocarbon receptor (AhR) pathway. AhR is a transcription factor that regulates gene expression in response to environmental toxins and endogenous ligands. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to bind to AhR and activate its downstream signaling pathways, leading to the observed anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has also been found to induce apoptosis in cancer cells and inhibit their growth by regulating cell cycle progression. In addition, 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to promote the differentiation of regulatory T cells, which play a key role in immune tolerance and prevention of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid in lab experiments is its high purity and stability, which allows for accurate dosing and consistent results. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid. One area of interest is the development of more potent and selective AhR agonists that could be used as therapeutic agents for various diseases. Another direction is the investigation of the role of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid in regulating the gut microbiome, which has been shown to play a key role in immune system function and disease development. Finally, further studies are needed to elucidate the precise mechanism of action of 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid and its downstream signaling pathways in different cell types and disease models.
Méthodes De Synthèse
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid can be synthesized through a multi-step process starting from indole-3-acetic acid. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid. The final product is then deprotected to remove the TBDMS group, yielding pure 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid.
Applications De Recherche Scientifique
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their growth. In addition, 1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and inhibiting the activation of dendritic cells.
Propriétés
Numéro CAS |
121625-72-7 |
|---|---|
Nom du produit |
1-Isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid |
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-10(2)9-18-11(3)12(6-15(20)21)16-13(18)7-17(4,5)8-14(16)19/h10H,6-9H2,1-5H3,(H,20,21) |
Clé InChI |
VTUCUFBISPCBQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(C)C)CC(CC2=O)(C)C)CC(=O)O |
SMILES canonique |
CC1=C(C2=C(N1CC(C)C)CC(CC2=O)(C)C)CC(=O)O |
Autres numéros CAS |
121625-72-7 |
Synonymes |
1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-3-indoleacetic acid C 9001-GO C-9001-GO N(1)-(isobutyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole-3-acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



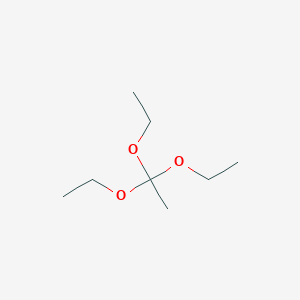


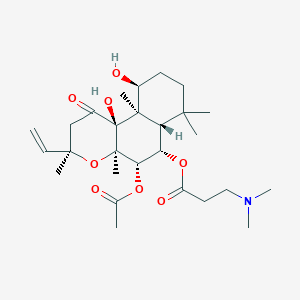
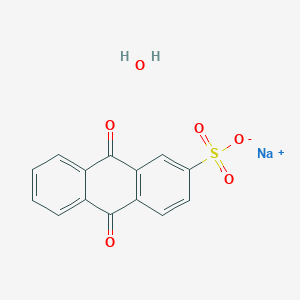
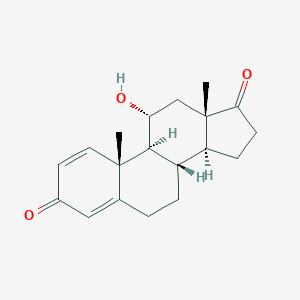
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
